molecular formula C11H19BrO2 B13077710 3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane

3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane

Cat. No.: B13077710
M. Wt: 263.17 g/mol
InChI Key: RPZMULVHEWYRJL-UHFFFAOYSA-N
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Description

3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane is a compound that features an oxetane ring, which is a four-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method is the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures, which yields oxetane . Another approach involves the Paternò–Büchi reaction, where an oxetane ring is formed through the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes .

Industrial Production Methods

Industrial production of oxetane derivatives often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficient production of these compounds .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while ring-opening reactions can produce linear or cyclic compounds .

Scientific Research Applications

3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxetane ring’s stability and rigidity contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for versatile chemical modifications and the development of novel compounds with specific properties .

Properties

Molecular Formula

C11H19BrO2

Molecular Weight

263.17 g/mol

IUPAC Name

3-[1-(bromomethyl)-4-methylcyclohexyl]oxyoxetane

InChI

InChI=1S/C11H19BrO2/c1-9-2-4-11(8-12,5-3-9)14-10-6-13-7-10/h9-10H,2-8H2,1H3

InChI Key

RPZMULVHEWYRJL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CBr)OC2COC2

Origin of Product

United States

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